Methyl 3-chloro-5-cyanothiophene-2-carboxylate Methyl 3-chloro-5-cyanothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2416230-48-1
VCID: VC4678504
InChI: InChI=1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3
SMILES: COC(=O)C1=C(C=C(S1)C#N)Cl
Molecular Formula: C7H4ClNO2S
Molecular Weight: 201.62

Methyl 3-chloro-5-cyanothiophene-2-carboxylate

CAS No.: 2416230-48-1

Cat. No.: VC4678504

Molecular Formula: C7H4ClNO2S

Molecular Weight: 201.62

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-5-cyanothiophene-2-carboxylate - 2416230-48-1

Specification

CAS No. 2416230-48-1
Molecular Formula C7H4ClNO2S
Molecular Weight 201.62
IUPAC Name methyl 3-chloro-5-cyanothiophene-2-carboxylate
Standard InChI InChI=1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3
Standard InChI Key ALMJCKIDHUUORS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(S1)C#N)Cl

Introduction

Chemical Identity and Structural Features

Methyl 3-chloro-5-cyanothiophene-2-carboxylate belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C₇H₄ClNO₂S, with a molecular weight of 201.63 g/mol . Key structural attributes include:

  • Methyl ester group at position 2, enhancing solubility in organic solvents.

  • Chlorine atom at position 3, influencing electrophilic substitution patterns.

  • Cyano group (-CN) at position 5, contributing to electron-withdrawing effects and reactivity in nucleophilic additions.

The compound’s SMILES notation (COC(=O)c1sc(cc1Cl)C#N) and InChI key (ALMJCKIDHUUORS-UHFFFAOYSA-N) provide unambiguous identification . Crystallographic data for analogous thiophene esters, such as methyl 3-aminothiophene-2-carboxylate, reveal planar ring systems stabilized by intramolecular hydrogen bonds .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of methyl 3-chloro-5-cyanothiophene-2-carboxylate typically involves sequential functionalization of a thiophene precursor. While direct literature on its preparation is limited, analogous methodologies from patents and related compounds suggest viable pathways:

  • Chlorination and Cyanation of Methyl Thiophene-2-carboxylate

    • Starting with methyl thiophene-2-carboxylate, chlorination at position 3 can be achieved using reagents like N-chlorosuccinimide (NCS) under radical or electrophilic conditions .

    • Subsequent cyanation at position 5 may employ copper(I) cyanide or trimethylsilyl cyanide in the presence of a palladium catalyst .

  • One-Pot Multicomponent Reactions

    • A patent describing 3-chloro-2-cyano-5-trifluoromethylpyridine synthesis highlights the use of activators (e.g., 4-pyrrolidinopyridine) and cyanide sources (e.g., lithium cyanide) in dichloromethane/water systems . Adapting this protocol, the thiophene analog could be synthesized via nucleophilic displacement of a leaving group (e.g., bromide) by cyanide.

Process Optimization

Key parameters for high-yield synthesis include:

  • Temperature control: Reactions often proceed at 0–80°C to minimize side reactions .

  • Solvent selection: Low-polarity solvents (e.g., dichloromethane) improve intermediate stability, while protic solvents (e.g., methanol) facilitate esterification .

  • Catalysts: N,N-Dimethylformamide (DMF) enhances acyl chloride formation in related ester syntheses .

Physicochemical Properties

While experimental data for this specific compound are sparse, inferences from structurally similar molecules provide insights:

PropertyValue/DescriptionSource Analogue
Melting PointNot reported
Boiling PointEstimated >250°C (decomposes)
SolubilitySoluble in DCM, chloroform, acetone
StabilityStable under inert atmosphere; hygroscopic

Spectroscopic characterization would typically include:

  • IR: Strong absorption at ~1,665 cm⁻¹ (C=O stretch) and ~2,250 cm⁻¹ (C≡N stretch) .

  • NMR: Expected singlet for methyl ester protons (δ 3.8–4.0 ppm) and aromatic thiophene protons (δ 7.0–8.0 ppm) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s electron-deficient thiophene core makes it a valuable intermediate in drug discovery:

  • Antimicrobial agents: Cyano and ester groups are pivotal in designing inhibitors targeting bacterial enzymes.

  • Kinase inhibitors: Analogous pyridine derivatives exhibit activity against EGFR and BRAF mutants, suggesting potential anticancer applications.

Material Science

Thiophene derivatives are employed in organic semiconductors due to their conjugated π-systems. The cyano group’s electron-withdrawing nature could enhance charge transport properties in photovoltaic devices .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Recommended safety protocols include:

  • Use of gloves, goggles, and respirators in well-ventilated areas.

  • Storage in cool, dry conditions away from oxidizers .

Future Directions and Challenges

  • Synthetic Scalability: Developing continuous-flow processes to enhance yield and reduce waste .

  • Biological Profiling: Screening for bioactivity against emerging drug targets.

  • Crystallographic Studies: Resolving its solid-state structure to guide molecular design .

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